molecular formula C9H17NO B13173455 1-(Pyrrolidin-2-yl)pentan-3-one

1-(Pyrrolidin-2-yl)pentan-3-one

Cat. No.: B13173455
M. Wt: 155.24 g/mol
InChI Key: VHGMVQGZVCJGQU-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)pentan-3-one ( 1849350-15-7) is a chemical compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . Its structure features a pentan-3-one chain linked to a pyrrolidine ring, a motif found in a class of synthetic substances known as cathinones . Researchers studying the structure-activity relationships of psychoactive substances have identified that pyrrolidine-containing cathinones often act as potent inhibitors of plasma membrane transporters for dopamine (DAT) and norepinephrine (NET) . Specifically, these compounds typically function as norepinephrine-dopamine reuptake inhibitors (NDRIs), significantly increasing extracellular concentrations of these monoamines in the brain, which enhances cell-to-cell signaling . This mechanism is distinct from that of other cathinone subclasses, which may act as transporter substrates to evoke neurotransmitter release . As a research chemical, this compound is of interest in forensic chemistry and neuropharmacology for analytical and mechanistic studies . It is utilized in research settings to understand the pharmacological properties and metabolic pathways of novel synthetic compounds. This product is strictly labeled For Research Use Only . It is not intended for direct human use, including diagnostic, therapeutic, or any other consumer applications. All necessary safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-pyrrolidin-2-ylpentan-3-one

InChI

InChI=1S/C9H17NO/c1-2-9(11)6-5-8-4-3-7-10-8/h8,10H,2-7H2,1H3

InChI Key

VHGMVQGZVCJGQU-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CCC1CCCN1

Origin of Product

United States

Preparation Methods

α-Bromoketone Amination with Pyrrolidine

A widely documented approach involves the amination of α-bromoketones with pyrrolidine. This method, adapted from pyrovalerone synthesis, proceeds as follows:

Procedure:

  • Synthesis of α-Bromoketone:
    • Brominate pentan-3-one at the α-position using bromine (Br₂) and catalytic AlCl₃. For example, 3-bromopentan-3-one is obtained quantitatively under these conditions.
    • Key data:

Example:
3-Bromopentan-3-one + pyrrolidine → 1-(pyrrolidin-2-yl)pentan-3-one

  • Yield: 70–85% after recrystallization.

Multicomponent Reactions for Pyrrolidine-Containing Ketones

A three-component reaction strategy, inspired by pyrrolidine-2,3-dione synthesis, offers an alternative pathway:

Procedure:

Mechanistic Insight:
Density functional theory (DFT) calculations support a kinetically controlled pathway favoring enamine formation via intramolecular hydrogen bonding.

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
α-Bromoketone Amination High selectivity, scalable Requires bromination step 70–85%
Multicomponent Reaction One-pot synthesis, modular substituents Sensitive to solvent and stoichiometry Up to 89%
Catalytic Hydrogenolysis Mild conditions, avoids harsh reagents Requires precursor synthesis Moderate

Chemical Reactions Analysis

Types of Reactions: 1-(Pyrrolidin-2-yl)pentan-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyrrolidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to neurotransmitter transporters and receptor binding.

    Medicine: Research has explored its potential as a central nervous system stimulant and its effects on dopamine and norepinephrine uptake.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-yl)pentan-3-one involves its interaction with neurotransmitter transporters in the central nervous system. The compound acts as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is responsible for its stimulant effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

The table below compares 1-(Pyrrolidin-2-yl)pentan-3-one with key analogs, emphasizing substituent effects, molecular properties, and applications:

Compound Name Molecular Formula Key Substituents Applications Source (Evidence)
This compound (hypothetical) C9H17NO Pyrrolidin-2-yl Likely precursor for bioactive molecules Inferred
1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one C15H20FNO 3-Fluorophenyl, pyrrolidin-1-yl Psychoactive substance (e.g., stimulant)
4-Methyl-1-phenyl-2-pyrrolidin-1-yl-pentan-1-one C16H23NO Phenyl, 4-methyl, pyrrolidin-1-yl Synthetic cathinone (designer drug)
1-(2,6,6-Trimethylcyclohex-2-en-1-yl)pentan-3-one C14H24O Cyclohexenyl, trimethyl Fragrance ingredient (e.g., cosmetics)
1-(Methylsulfanyl)pentan-3-one C6H10OS Methylthio Biomarker in food chemistry
Key Observations:

Substituent Influence on Bioactivity: Pyrrolidine-containing compounds (e.g., 3F-α-PVP and α-PiHP) exhibit psychoactive properties due to their interaction with monoamine transporters. Fluorination (as in 3F-α-PVP) enhances lipophilicity, improving blood-brain barrier penetration . The absence of aromatic rings in this compound may reduce receptor affinity compared to phenyl-substituted analogs.

Industrial and Environmental Applications :

  • The cyclohexenyl derivative () is used in fragrances, leveraging its volatility and stability. However, its environmental hazard classification underscores the need for careful handling .

Role of Functional Groups: The methylthio group in 1-(methylsulfanyl)pentan-3-one contributes to its role as a food biomarker, highlighting how non-nitrogenous substituents diversify applications .

Research Findings and Trends

  • Pharmacological Analogs: Pyrrolidinyl ketones like α-PiHP are linked to stimulant effects via dopamine/norepinephrine reuptake inhibition. Structural modifications (e.g., methyl or fluorine groups) alter potency and selectivity .
  • Synthetic Challenges : The synthesis of pyrrolidine derivatives often requires catalysts (e.g., rhodium in ) to achieve regioselectivity, especially in alkylation reactions.
  • Environmental Impact : Cyclohexenyl derivatives () are flagged as environmental pollutants, necessitating biodegradability studies.

Biological Activity

1-(Pyrrolidin-2-yl)pentan-3-one, commonly referred to as pyrovalerone, is a synthetic compound belonging to the class of substituted cathinones. This compound has garnered significant interest in pharmacological research due to its stimulant properties and its interactions with neurotransmitter systems. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Property Details
Molecular FormulaC12H17N
Molecular Weight191.27 g/mol
IUPAC NameThis compound
CAS Number122220-83-9

This compound primarily exerts its effects through the modulation of neurotransmitter uptake, particularly dopamine (DA) and norepinephrine (NE). Research indicates that pyrovalerone acts as a potent inhibitor of the dopamine transporter (DAT) and norepinephrine transporter (NET), leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that observed with other stimulants, such as cocaine and amphetamines, which also inhibit the reuptake of monoamines.

Stimulant Effects

Pyrovalerone has been shown to produce stimulant effects in both animal models and human studies. Notably, it has been reported to enhance locomotor activity, indicating its potential for abuse similar to other stimulants. In a study by Vaugeois et al. (1993), pyrovalerone was administered to mice, resulting in increased locomotion at doses as low as 2 mg/kg .

Neurotransmitter Interaction

The compound selectively inhibits the uptake of dopamine and norepinephrine without significantly affecting serotonin transport. This selectivity suggests that pyrovalerone may have fewer serotonergic side effects compared to other stimulants that affect all three monoamine transporters . The inhibition constants (IC50 values) for dopamine and norepinephrine uptake have been reported in various studies, highlighting its potency as a DAT/NET inhibitor.

Case Studies and Research Findings

  • Animal Studies :
    • In a series of experiments, pyrovalerone was found to stimulate locomotor activity in rodents, paralleling its DAT occupancy duration . This suggests that the compound’s stimulant properties are closely linked to its ability to inhibit dopamine reuptake.
  • Clinical Observations :
    • Pyrovalerone was initially evaluated for its potential use in treating chronic fatigue syndrome due to its stimulant properties . However, further research has focused on its implications in substance use disorders.
  • Comparative Studies :
    • Research comparing pyrovalerone with other cathinones indicates that while it shares structural similarities with compounds like MDPV (3,4-methylenedioxypyrovalerone), it exhibits unique pharmacological profiles that warrant further investigation into its therapeutic potential and risks associated with abuse .

Safety and Toxicology

Due to its stimulant nature, concerns regarding the safety profile of this compound have been raised. Reports indicate potential for neurotoxicity and cardiovascular effects similar to those observed with other stimulants. Caution is advised in handling this compound due to its psychoactive properties.

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